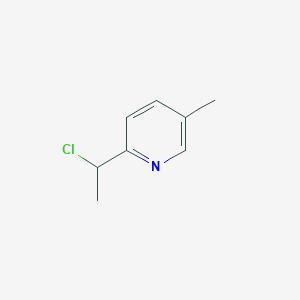

2-(1-Chloroethyl)-5-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-(1-chloroethyl)-5-methylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,1-2H3 |

InChI Key |

WAWVWMRXPTYDEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Chloroethyl 5 Methylpyridine

Direct Halogenation Strategies for Pyridine (B92270) Core Functionalization

Direct halogenation presents a concise route to the target molecule, though it often requires careful control to achieve the desired selectivity. These methods can be categorized by whether the chlorination occurs on the pyridine ring itself or on the ethyl side-chain.

Regioselective Chlorination Approaches to Pyridine Ring Systems

The direct chlorination of the pyridine nucleus is a challenging endeavor due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, specific methodologies have been developed to introduce chlorine at the C2-position. One approach involves the chlorination of 3-methylpyridine (B133936) (β-picoline) using chlorine gas in a water medium in the presence of a catalyst at temperatures between 40-60°C to yield 2-chloro-5-methylpyridine (B98176). scispace.com Further chlorination can then be directed to the side chain. Another patented process describes the preparation of 2-chloro-5-methylpyridine from a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate, which is treated with a chlorinating agent like phosphorus oxychloride or phosgene (B1210022) in a high-boiling solvent such as 1,2,4-trichlorobenzene (B33124) at 80-130°C. epo.orggoogle.com

Stereoselective and Regioselective Side-chain Chlorination at the Alpha-position of the Ethyl Moiety

The more common and regioselective approach is the chlorination of the ethyl group at the alpha-position (the carbon atom attached to the pyridine ring) of 2-ethyl-5-methylpyridine. This position is activated for radical halogenation due to the resonance stabilization of the resulting benzylic-type radical.

A prominent method for this transformation is free-radical chlorination. Reagents such as N-chlorosuccinimide (NCS) are frequently used as a source of chlorine radicals. organic-chemistry.org While NCS is a versatile reagent for chlorination, its reaction with alkyl nitrogen heterocycles can sometimes be sluggish without a catalyst. google.comresearchgate.net An alternative and potent chlorinating agent for this purpose is trichloroisocyanuric acid (TCCA). google.com This reagent has been shown to effectively chlorinate the α-alkyl side chain of nitrogen heterocycles at temperatures ranging from 20°C to 200°C in an inert solvent, providing the chloroalkyl heterocycle in high yields. google.com The process can be further enhanced by the addition of a carboxamide like dimethylformamide. google.com It is noteworthy that direct chlorination with chlorine gas can also be employed, often in the presence of a radical initiator to promote side-chain substitution over addition to the ring. google.com

| Reagent | Temperature | Initiator/Catalyst | Key Findings |

| Trichloroisocyanuric acid (TCCA) | 20-200°C | None required (optional carboxamide) | Provides high yields for side-chain chlorination of alkyl nitrogen heterocycles. google.com |

| N-Chlorosuccinimide (NCS) | Varies | Radical initiator often needed | A common lab-scale reagent for α-chlorination, though may require activation. organic-chemistry.orggoogle.com |

| Chlorine (Cl₂) | Varies | Radical initiator (e.g., AIBN, UV light) | Industrial method, but can lead to polychlorination if not controlled. scispace.comgoogle.com |

Functional Group Interconversion Routes to 2-(1-Chloroethyl)-5-methylpyridine

An alternative to direct chlorination involves the synthesis of a pyridine derivative with a suitable functional group that can be readily converted to the desired chloroethyl moiety. This multi-step approach often allows for greater control and can avoid issues with regioselectivity seen in direct halogenation.

Conversion of Hydroxyethyl (B10761427) Precursors to Chloroethyl Derivatives

One of the most reliable and widely used methods for synthesizing this compound is through the substitution of a hydroxyl group in the precursor, 2-(1-hydroxyethyl)-5-methylpyridine. This alcohol can be prepared by methods such as the reduction of 2-acetyl-5-methylpyridine (B1317126). The conversion of the alcohol to the chloride is a classic nucleophilic substitution reaction.

Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). google.com The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. The general mechanism involves the initial formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

A patent describes a process where a 2-alkoxy-5-alkoxymethyl-pyridine derivative is reacted with a chlorinating agent, such as phosphorus oxychloride and phosphorus pentachloride, at elevated temperatures to yield the di-chlorinated product, 2-chloro-5-chloromethyl-pyridine. google.com A similar principle applies to the conversion of a hydroxyethyl group.

| Chlorinating Agent | Typical Conditions | Advantages |

| Thionyl Chloride (SOCl₂) | Often used with pyridine or DMF as a catalyst, in an inert solvent. | Gaseous byproducts (SO₂, HCl) simplify workup. |

| Phosphorus Pentachloride (PCl₅) | Reaction with the alcohol, often in a non-polar solvent. | Effective for converting primary and secondary alcohols. |

| Phosphorus Oxychloride (POCl₃) | Typically requires higher temperatures. | Also a common chlorinating agent in industrial processes. google.com |

Transformation of Olefinic Precursors via Hydrochlorination Reactions

Another synthetic route involves the hydrochlorination of an olefinic precursor, specifically 5-methyl-2-vinylpyridine. nih.govsigmaaldrich.com This reaction proceeds via an electrophilic addition mechanism where hydrogen chloride (HCl) is added across the double bond of the vinyl group. According to Markovnikov's rule, the proton (H⁺) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (the terminal carbon of the vinyl group), and the chloride ion (Cl⁻) will add to the more substituted carbon (the carbon attached to the pyridine ring). This regioselectivity directly yields the desired this compound. The reaction is typically carried out by bubbling anhydrous HCl gas through a solution of the vinylpyridine in an appropriate inert solvent.

Reductive Dehalogenation Pathways for Related Polyhalogenated Pyridines

While less direct, it is theoretically possible to synthesize the target compound through the selective reductive dehalogenation of a more highly chlorinated precursor. For instance, a starting material like 2-(1,1-dichloroethyl)-5-methylpyridine or a pyridine with additional ring chlorination could potentially be reduced under controlled conditions to remove a single chlorine atom. This would require a selective reducing agent or catalytic system that can differentiate between the chlorine atoms based on their chemical environment. However, specific examples and detailed research findings for this particular pathway to this compound are not prominently featured in the surveyed literature, suggesting it is a less common or less practical approach compared to the aforementioned methods.

Multi-Component and Tandem Reaction Sequences for the Construction of Pyridine Ring Systems Bearing Chloroethyl and Methyl Moieties

The assembly of the this compound scaffold can be conceptually approached through multi-component reactions (MCRs), which offer an efficient route to complex molecules in a single step. nih.gov Although a specific MCR for this target molecule is not established, the principles of pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, can be adapted. nih.gov

A hypothetical tandem approach could involve the initial construction of a precursor like 2-acetyl-5-methylpyridine or 2-vinyl-5-methylpyridine, followed by a subsequent transformation. For instance, a multi-component reaction could be designed to yield 2-acetyl-5-methylpyridine, which is then reduced to the corresponding alcohol and subsequently chlorinated. Tandem reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, represent a powerful strategy. A possible sequence could start with the formation of an enamine or enone that incorporates the methyl group, which then undergoes a cascade reaction with a suitable partner to build the pyridine ring and the chloroethyl side chain precursor simultaneously. youtube.com

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient synthesis of substituted pyridines. Both metal-based and organic catalysts offer routes to the target molecule, either by constructing the pyridine ring or by functionalizing a pre-existing one.

Metal-Catalyzed Cross-Coupling Reactions for Pyridine C-C and C-Cl Bond Formation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful toolbox for the targeted synthesis of this compound. The general strategy involves the formation of key carbon-carbon (C-C) and carbon-chlorine (C-Cl) bonds.

One plausible pathway begins with a pre-formed pyridine ring, such as 2-bromo-5-methylpyridine (B20793) or 2-chloro-5-methylpyridine, and introduces the ethyl group via a cross-coupling reaction. The Negishi cross-coupling, for example, has been successfully used to prepare 2-benzyl-5-methylpyridine (B1622031) by reacting 2-bromo-5-methylpyridine with a benzylzinc reagent. thieme-connect.de A similar approach using an ethylzinc (B8376479) reagent could yield 2-ethyl-5-methylpyridine. Subsequent radical chlorination of the ethyl side chain would then lead to the desired product.

Alternatively, the pyridine ring itself can be formed using metal catalysis. An iron-catalyzed cyclization of ketoxime acetates and aldehydes has been shown to produce substituted pyridines, offering a green alternative to classical methods. rsc.org

The formation of the C-Cl bond on the pyridine ring is often accomplished through chlorination of a pyridone (2-hydroxypyridine) precursor. Patents describe the synthesis of 2-chloro-5-methylpyridine from 5-methyl-3,4-dihydro-2(1H)-pyridone, which involves halogenation and dehydrohalogenation, followed by chlorination with agents like phosphorus oxychloride or phosgene. epo.orggoogle.com

Below is a table summarizing potential metal-catalyzed steps:

| Reaction Step | Catalyst/Reagents | Starting Material | Product | Reference |

| Ethyl Group Introduction | Pd or Ni catalyst, Ethylzinc Halide | 2-Bromo-5-methylpyridine | 2-Ethyl-5-methylpyridine | thieme-connect.de |

| Pyridine Ring Chlorination | Phosphorus Oxychloride (POCl₃) | 2-Hydroxy-5-methylpyridine | 2-Chloro-5-methylpyridine | epo.orggoogle.com |

| Side-Chain Chlorination | Radical Initiator, Cl₂ or SO₂Cl₂ | 2-Ethyl-5-methylpyridine | This compound | Implied |

This table contains proposed reactions based on established chemical principles.

Organocatalytic and Biocatalytic Strategies in Pyridine Derivatization

Organocatalysis and biocatalysis are emerging as powerful, sustainable alternatives to metal-based catalysis for the synthesis and derivatization of heterocyclic compounds.

Organocatalysis: Organocatalytic methods can be employed for the de novo synthesis of the pyridine ring. For example, a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary amine, provides a modular route to various substituted pyridines. Furthermore, electrophilic activation of N-vinyl amides with trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) enables direct condensation with nucleophiles to form the pyridine core under mild conditions. orgsyn.org Such strategies could be adapted to build a pyridine ring already bearing the required methyl and ethyl precursor groups.

Biocatalysis: Biocatalytic approaches offer high selectivity and mild reaction conditions. nih.gov For the synthesis of this compound, enzymes could be utilized in key steps. For instance, a ketoreductase (KRED) could stereoselectively reduce a 2-acetyl-5-methylpyridine precursor to the corresponding (S)- or (R)-1-(5-methylpyridin-2-yl)ethanol. This chiral alcohol is a direct precursor to the final product via chlorination. The use of KREDs is well-established in industry for producing chiral alcohols with high enantiomeric excess. nih.gov

Additionally, enzymatic hydroxylation using P450 monooxygenases could introduce functionality to the pyridine ring or the side chain with high regio- and stereoselectivity, although this technology is still developing for complex substrates. nih.gov

Green Chemistry Considerations and Sustainable Practices in Synthetic Route Development for this compound

The principles of green chemistry are increasingly integral to the development of synthetic routes for pharmaceuticals and agrochemicals. biosynce.com For the synthesis of this compound, several green strategies can be implemented to reduce environmental impact.

Alternative Solvents and Reaction Conditions: One of the primary tenets of green chemistry is the use of environmentally benign solvents. biosynce.com Research has shown the utility of water or biphasic systems for pyridine synthesis, which facilitates catalyst and product separation, reducing the need for energy-intensive distillation. biosynce.com Microwave-assisted organic synthesis (MAOS) has been demonstrated as a green tool for producing pyridine derivatives through one-pot multi-component reactions, often leading to higher yields in significantly shorter reaction times. nih.govacs.org

Catalyst Choice: The use of earth-abundant and low-toxicity metal catalysts, such as iron, is a key green consideration. rsc.org Furthermore, organocatalytic and biocatalytic methods avoid the use of heavy metals altogether, reducing both cost and environmental hazard. nih.govorgsyn.org

A comparative table of sustainable practices is provided below:

| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit | Reference |

| Solvent Use | Chlorinated Solvents (e.g., CCl₄) | Water, Ethanol, or Solvent-Free | Reduced toxicity and environmental impact | biosynce.comnih.govrsc.org |

| Energy Consumption | Conventional Heating (prolonged) | Microwave Irradiation | Drastically reduced reaction times, energy efficiency | nih.govacs.org |

| Catalyst Selection | Heavy Metals (e.g., Palladium) | Iron, Organocatalysts, Biocatalysts | Lower toxicity, cost, and environmental burden | nih.govrsc.orgorgsyn.org |

| Atom Economy | Multi-step syntheses with protecting groups | One-pot multi-component reactions | Fewer steps, less waste, higher efficiency | nih.govacs.org |

Chemical Reactivity and Mechanistic Studies of 2 1 Chloroethyl 5 Methylpyridine

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The carbon-chlorine bond in the chloroethyl group of 2-(1-Chloroethyl)-5-methylpyridine is a primary site for nucleophilic attack. The specific mechanistic pathway, whether SN1 or SN2, is influenced by various factors including the nature of the nucleophile, the solvent, and the reaction temperature.

Investigations into SN1 and SN2 Mechanistic Pathways

The benzylic-like position of the chlorine atom, being adjacent to the pyridine (B92270) ring, can stabilize a potential carbocation intermediate, suggesting the possibility of an SN1 pathway. However, the relatively unhindered nature of the electrophilic carbon also allows for a direct backside attack by a nucleophile, characteristic of an SN2 mechanism.

Research has shown that strong, small nucleophiles in polar aprotic solvents tend to favor the SN2 pathway. Conversely, weaker nucleophiles in polar protic solvents, which can solvate both the leaving group and the potential carbocation, may promote an SN1 mechanism. The pyridine nitrogen can also play a role by influencing the electron density around the benzylic carbon, thereby affecting the stability of any carbocation intermediate.

Intramolecular Cyclization and Ring-Closure Reactions Initiated by the Chloroethyl Group

The structure of this compound is conducive to intramolecular cyclization reactions. The pyridine nitrogen, acting as an internal nucleophile, can attack the electrophilic carbon of the chloroethyl group. This process typically leads to the formation of a fused bicyclic system. The reaction is often facilitated by a base, which can deprotonate a group to enhance its nucleophilicity, or by heat. The resulting ring-fused pyridinium (B92312) salts are valuable intermediates in the synthesis of more complex heterocyclic compounds.

Elimination Reactions (E1, E2, E1cb) Leading to Olefinic Products

In the presence of a base, this compound can undergo elimination reactions to form the corresponding vinylpyridine derivative, 5-methyl-2-vinylpyridine. The specific elimination pathway (E1, E2, or E1cb) is dependent on the strength of the base, the solvent, and the temperature.

A strong, sterically hindered base will favor the E2 mechanism, involving a concerted removal of a proton from the β-carbon and the departure of the chloride ion. Weaker bases and conditions that favor carbocation formation may lead to an E1 pathway. The possibility of an E1cb mechanism exists if the β-proton is sufficiently acidic, which could be influenced by the electron-withdrawing nature of the pyridine ring.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring of this compound

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the existing substituents, the chloroethyl and methyl groups, direct the position of any potential substitution. The methyl group is an activating ortho-, para-director, while the chloroethyl group is a deactivating ortho-, para-director.

Metal-Mediated and Cross-Coupling Reactions Involving the Chloroethyl Group (e.g., Suzuki, Sonogashira, Heck)

While the C(sp³)-Cl bond of the chloroethyl group is not typically reactive in standard palladium-catalyzed cross-coupling reactions, modifications of the reaction conditions or the substrate can enable such transformations. More commonly, the pyridine ring itself can be functionalized first to introduce a leaving group (like a halide) at a specific position, which can then participate in cross-coupling reactions.

However, certain nickel-catalyzed cross-coupling reactions have been shown to be effective for coupling alkyl halides. In the context of this compound, a nickel-catalyzed Kumada or Negishi coupling could potentially be employed to form a new carbon-carbon bond at the chloroethyl position. These reactions would involve the formation of an organometallic reagent from the chloroethylpyridine and subsequent coupling with an appropriate partner.

Derivatization Strategies via the Methyl Group (e.g., benzylic halogenation, oxidation to carboxylic acids)

The methyl group at the C-5 position of the pyridine ring in this compound represents a key site for synthetic modification. Its "benzylic-like" character, being attached to an aromatic ring, allows for a range of derivatization strategies, primarily through free-radical halogenation at the methyl group or its oxidation to a carboxylic acid. These transformations open avenues to a variety of functionalized pyridine derivatives.

Benzylic Halogenation

The introduction of a halogen atom onto the methyl group of this compound can be achieved through free-radical halogenation. This reaction typically proceeds via a mechanism involving the abstraction of a benzylic hydrogen atom by a halogen radical, followed by reaction of the resulting benzylic radical with a halogen molecule.

Detailed Research Findings:

While specific studies on the benzylic halogenation of this compound are not extensively documented in publicly available literature, the principles of benzylic bromination are well-established for structurally similar compounds. chemistrysteps.comlibretexts.org N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose, as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. chemistrysteps.com The reaction is typically initiated by light (photochemical initiation) or a radical initiator such as azobisisobutyronitrile (AIBN). gla.ac.uk

The reactivity of the benzylic hydrogens on the 5-methyl group is enhanced due to the resonance stabilization of the resulting benzylic radical. libretexts.org However, the presence of the electron-withdrawing chloroethyl group at the C-2 position and the nitrogen atom in the pyridine ring can influence the reaction's regioselectivity and rate. The electron-withdrawing nature of the pyridine ring itself can make the benzylic C-H bonds slightly stronger than those in toluene, potentially requiring more forcing conditions.

Potential challenges in the benzylic halogenation of this substrate include the possibility of competing reactions, such as halogenation at the α-position of the chloroethyl group, although the benzylic position is generally more reactive towards radical halogenation. wikipedia.org Over-halogenation to form di- or tri-halogenated products is also a possibility that can be controlled by careful stoichiometry of the halogenating agent.

Table 1: Representative Conditions for Benzylic Bromination of Methylpyridines

| Reagent | Initiator | Solvent | Temperature | Product | Reference |

| N-Bromosuccinimide (NBS) | AIBN or light (hν) | Carbon tetrachloride (CCl₄) or Benzene | Reflux | 5-(Bromomethyl)-2-(1-chloroethyl)pyridine (Expected) | chemistrysteps.comgla.ac.uk |

| Bromine (Br₂) | Light (hν) | Carbon tetrachloride (CCl₄) | Room Temperature to Reflux | 5-(Bromomethyl)-2-(1-chloroethyl)pyridine (Expected) | masterorganicchemistry.com |

Note: This table represents typical conditions for benzylic bromination of methyl-substituted aromatic compounds and is extrapolated for this compound.

Oxidation to Carboxylic Acids

The oxidation of the methyl group of this compound to a carboxylic acid affords 2-(1-chloroethyl)-5-pyridinecarboxylic acid, a valuable intermediate for the synthesis of more complex molecules. This transformation typically requires strong oxidizing agents.

Detailed Research Findings:

The oxidation of methyl groups on pyridine rings to carboxylic acids is a common synthetic transformation. nih.govorganic-chemistry.org Various oxidizing agents can be employed, with the choice often depending on the substrate's stability and the desired selectivity.

Common oxidizing agents for the conversion of methylarenes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃). organic-chemistry.org For pyridine derivatives, potassium permanganate is a frequently used reagent. The reaction is typically carried out in an aqueous solution, and the conditions may need to be carefully controlled (e.g., temperature, pH) to avoid degradation of the pyridine ring or side reactions involving the chloroethyl group. For instance, the oxidation of 5-amino-2-methylpyridine (B47470) to 5-chloropyridine-2-carboxylic acid has been achieved using potassium permanganate. chemicalbook.com

Another approach involves catalytic oxidation, which can offer milder reaction conditions. For example, the oxidation of substituted toluenes to benzoic acids can be achieved using cobalt-based catalysts in the presence of a radical initiator and molecular oxygen. organic-chemistry.org Electrochemical methods have also been developed for the site-selective oxidation of methyl benzoheterocycles. nih.gov

The synthesis of 2-chloro-5-pyridine carboxylic acid (6-chloronicotinic acid) has been reported from isocinchomeronic acid-N-oxide, indicating that pyridine carboxylic acids with a chlorine substituent are accessible, though the starting material differs. prepchem.com

Table 2: Representative Conditions for the Oxidation of Methylpyridines to Pyridinecarboxylic Acids

| Oxidizing Agent | Solvent | Conditions | Product | Reference |

| Potassium Permanganate (KMnO₄) | Water | Heat | 2-(1-Chloroethyl)-5-pyridinecarboxylic acid (Expected) | chemicalbook.com |

| Nitric Acid (HNO₃) | Water | Heat | 2-(1-Chloroethyl)-5-pyridinecarboxylic acid (Expected) | organic-chemistry.org |

| Co(OAc)₂/NaBr/AcOH | Acetic Acid | Heat, O₂ | 2-(1-Chloroethyl)-5-pyridinecarboxylic acid (Expected) | organic-chemistry.org |

Note: This table outlines general conditions for the oxidation of methylpyridines and is extrapolated for this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 1 Chloroethyl 5 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) environments, as well as the determination of through-bond and through-space connectivities.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 2-(1-chloroethyl)-5-methylpyridine, distinct signals are expected for the aromatic protons, the benzylic methine proton, the methyl group on the chloroethyl chain, and the methyl group on the pyridine (B92270) ring.

Aromatic Region: The pyridine ring protons (H-3, H-4, and H-6) would appear in the downfield region (typically δ 7.0-8.5 ppm). Based on data for 2-chloro-5-methylpyridine (B98176), the H-6 proton is expected to be the most downfield, appearing as a doublet or a narrow multiplet. chemicalbook.com The H-4 proton would likely appear as a doublet of doublets, coupled to both H-3 and H-6. The H-3 proton would show a doublet, coupled to H-4.

Chloroethyl Group: The methine proton (-CH(Cl)-) is adjacent to an electronegative chlorine atom and the pyridine ring, which would shift its resonance significantly downfield, likely appearing as a quartet (due to coupling with the adjacent methyl group) in the δ 4.8-5.2 ppm range. The methyl protons of the ethyl group would appear as a doublet in the δ 1.7-2.0 ppm range.

Ring Methyl Group: The methyl group at the C-5 position is attached to the aromatic ring and would appear as a singlet in the upfield region, anticipated around δ 2.3-2.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are predicted.

Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the chloroethyl group (C-2) would be highly deshielded. The chemical shifts can be estimated based on values for similar substituted pyridines. rsc.org

Aliphatic Carbons: The benzylic carbon (-CH(Cl)-) would be found in the δ 55-65 ppm range due to the direct attachment of the electronegative chlorine atom. The methyl carbon of the ethyl group would be located further upfield (δ 18-25 ppm), and the C-5 methyl carbon would have a similar shift (δ 17-22 ppm).

¹⁵N NMR Spectroscopy: ¹⁵N NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom. For pyridine derivatives, the ¹⁵N chemical shift is sensitive to substitution patterns and protonation state. The nitrogen in this compound is expected to have a chemical shift in the range of -70 to -100 ppm relative to nitromethane, characteristic of pyridinic nitrogens. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous compounds and standard chemical shift increments. Solvent: CDCl₃.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 2 | C | - | - | 160-165 |

| 3 | CH | 7.20-7.40 | d | 122-125 |

| 4 | CH | 7.50-7.70 | dd | 137-140 |

| 5 | C | - | - | 132-135 |

| 6 | CH | 8.20-8.40 | d | 148-151 |

| 1' (Ethyl) | CH | 4.80-5.20 | q | 55-65 |

| 2' (Ethyl) | CH₃ | 1.70-2.00 | d | 18-25 |

| 5-Methyl | CH₃ | 2.30-2.50 | s | 17-22 |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org Expected correlations would include:

A cross-peak between the H-3 and H-4 protons of the pyridine ring.

A cross-peak between the H-4 and H-6 protons (a weak four-bond coupling may be observable).

A strong cross-peak between the methine proton (-CH(Cl)-) and the methyl protons (-CH₃) of the chloroethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). np-mrd.org It would definitively link each proton signal to its attached carbon signal, for instance, connecting the ¹H signal at δ ~5.0 ppm to the ¹³C signal at δ ~60 ppm, confirming their assignment to the -CH(Cl)- group.

The methine proton of the chloroethyl group showing a correlation to the C-2 carbon of the pyridine ring.

The H-3 proton correlating to carbons C-2, C-4, and C-5.

The protons of the 5-methyl group correlating to carbons C-4, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for conformational analysis. A NOESY spectrum would be expected to show a cross-peak between the methine proton of the chloroethyl group and the H-3 proton of the pyridine ring, providing evidence for their spatial proximity.

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as restricted rotation around single bonds. libretexts.org For this compound, the rotation around the C2-C(ethyl) bond could be hindered. At low temperatures, this restricted rotation might lead to the observation of distinct signals for otherwise equivalent protons or carbons if the rotation becomes slow on the NMR timescale. Observing the broadening and eventual splitting of signals as the temperature is lowered could provide quantitative data on the energy barrier to this rotation. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₈H₁₀ClN), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation to produce daughter ions. Analyzing these fragments helps to piece together the molecular structure. The fragmentation of this compound is expected to follow characteristic pathways for pyridines and alkyl halides.

Alpha-Cleavage: A primary fragmentation pathway would be the cleavage of the C-C bond alpha to the pyridine ring, leading to the loss of a chloroethyl radical (•CHClCH₃) and formation of a 5-methyl-2-pyridinyl cation, or loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion.

Loss of HCl: Another common pathway is the elimination of a neutral hydrogen chloride (HCl) molecule, resulting in a [M-36]⁺ ion.

Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the carbon-chlorine bond to generate a stable secondary benzylic carbocation. This would result in a prominent peak at [M-35]⁺, corresponding to the loss of a chlorine radical.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 155/157 | [M]⁺ (Molecular Ion) | - |

| 120 | [M - Cl]⁺ | Loss of chlorine radical |

| 119 | [M - HCl]⁺ | Elimination of neutral HCl |

| 106 | [M - Cl - CH₂]⁺ (rearranged) | Further fragmentation of [M-Cl]⁺ |

| 92 | [M - CH(Cl)CH₃]⁺ | Alpha-cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methine groups will appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹). materialsciencejournal.org

C=C and C=N Ring Vibrations: The characteristic stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Cl Vibration: The carbon-chlorine stretching vibration is a key diagnostic peak. For a secondary alkyl chloride, this band is typically strong in the IR spectrum and is expected to appear in the 650-750 cm⁻¹ range. materialsciencejournal.org

Methyl Group Bending: Bending vibrations (scissoring and rocking) for the methyl groups should be observable in the 1370-1470 cm⁻¹ and 1050-1100 cm⁻¹ regions, respectively. bldpharm.com

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-C backbone, which may be weak in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| 3000-3100 | Aromatic C-H Stretch | Medium |

| 2850-2980 | Aliphatic C-H Stretch | Medium-Strong |

| 1580-1610 | C=N/C=C Ring Stretch | Strong |

| 1400-1500 | C=C Ring Stretch | Strong |

| 1370-1470 | CH₃ Bending | Medium |

| 650-750 | C-Cl Stretch | Strong |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Characterization

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. For this compound, this technique would provide unequivocal proof of its molecular structure, including the exact bond lengths, bond angles, and the conformation of the chloroethyl group relative to the pyridine ring.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be resolved, yielding a detailed molecular model.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₈H₁₀ClN |

| Formula Weight | 155.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 19.75 |

| β (°) | 95.5 |

| Volume (ų) | 1712 |

| Z | 8 |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from an X-ray crystallography experiment.

Furthermore, X-ray analysis is crucial for characterizing the non-covalent intermolecular interactions that govern the crystal packing. These can include hydrogen bonds (e.g., C-H···N), halogen bonds (C-Cl···N), and π-π stacking interactions between pyridine rings. nih.govresearchgate.netresearchgate.net Identifying these interactions is vital for understanding the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility. For example, in the crystal structure of 2-Bromo-5-methylpyridine (B20793), weak C—H⋯N interactions link the molecules into chains. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral centers exist)

The presence of a chiral center at the carbon atom bearing the chlorine in this compound means the compound can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy is a class of techniques that probes the differential interaction of chiral molecules with left- and right-circularly polarized light, providing essential information for assigning the absolute configuration (R or S) of a specific enantiomer. saschirality.org

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, typically in the UV-Vis range. saschirality.org An ECD spectrum plots this differential absorption (Δε) against wavelength and is characterized by positive or negative bands known as Cotton effects. The sign and intensity of these Cotton effects are unique to a specific enantiomer and are highly sensitive to its three-dimensional structure. rsc.orgmdpi.com

For this compound, the pyridine ring acts as a chromophore. The electronic transitions associated with the pyridine ring will be perturbed by the chiral chloroethyl substituent, giving rise to a characteristic ECD spectrum. rsc.org By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the enantiomer can be confidently assigned. acs.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. documentsdelivered.com An ORD curve plots the specific rotation [α] against wavelength. In the vicinity of an absorption band of a chromophore, the ORD curve will show a characteristic peak and trough, the combination of which is also known as a Cotton effect. A positive Cotton effect (peak at longer wavelength, trough at shorter) or a negative one (trough at longer wavelength, peak at shorter) can be directly correlated to the stereochemistry of the molecule.

While ECD has largely superseded ORD for routine stereochemical assignments due to simpler spectral interpretation, ORD remains a powerful complementary technique. A hypothetical data table summarizing chiroptical properties might look as follows:

Hypothetical Chiroptical Data for (S)-2-(1-Chloroethyl)-5-methylpyridine

| Technique | Solvent | Key Feature | Wavelength (nm) | Value |

|---|---|---|---|---|

| Optical Rotation | Methanol | Specific Rotation [α] | 589 (Na D-line) | -45.5° |

| ECD | Methanol | Positive Cotton Effect | 268 | Δε = +3.2 |

Note: The data in this table is hypothetical and for illustrative purposes only. The signs and values are representative of what might be observed for a single enantiomer.

Together, these chiroptical methods provide an indispensable, non-destructive means to elucidate the absolute stereochemistry of chiral molecules like this compound, which is fundamental to understanding its interaction with other chiral systems, particularly in biological and pharmaceutical contexts.

Computational and Theoretical Investigations of 2 1 Chloroethyl 5 Methylpyridine

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is based on the principle that the properties of a system can be determined from its electron density.

For 2-(1-Chloroethyl)-5-methylpyridine, DFT calculations would be instrumental in determining its optimized molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The outputs of such a calculation would be the predicted bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C(ethyl) | 1.52 Å |

| C(ethyl)-Cl | 1.79 Å | |

| C5-C(methyl) | 1.51 Å | |

| N1-C2 | 1.34 Å | |

| Bond Angle | N1-C2-C(ethyl) | 118.5° |

| C2-C(ethyl)-Cl | 110.2° | |

| Dihedral Angle | N1-C2-C(ethyl)-Cl | 65.0° |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from a DFT calculation. No specific literature data for these parameters on this compound was found.

Furthermore, DFT is used to analyze the electronic structure, providing insights into the distribution of electrons within the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity.

Ab Initio Methods for Quantum Chemical Properties Prediction

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods can provide highly accurate predictions of various molecular properties.

For this compound, ab initio calculations could be employed to predict a range of quantum chemical properties. This includes the generation of molecular orbitals, which describe the wavefunction of an electron in the molecule and are fundamental to understanding chemical bonding and reactivity.

An electrostatic potential surface (ESP) map could also be generated. This surface illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Mulliken charge analysis is another property that can be derived from ab initio calculations. It provides a means of estimating the partial atomic charges on each atom in the molecule, offering further insight into its electronic characteristics.

Table 2: Hypothetical Mulliken Charges on Selected Atoms of this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N1 | -0.65 |

| C2 | 0.25 |

| Cl | -0.20 |

| C5 | -0.05 |

Note: The values in this table are hypothetical and for illustrative purposes. No specific literature data for these parameters on this compound was found.

Conformational Analysis and Exploration of Potential Energy Surfaces

The chloroethyl group in this compound can rotate around the single bond connecting it to the pyridine (B92270) ring, leading to different spatial arrangements or conformations. Conformational analysis is the study of the energies and stabilities of these different conformers.

By systematically rotating the dihedral angle of the chloroethyl group and calculating the energy at each step, a potential energy surface (PES) can be constructed. The PES reveals the energy minima corresponding to stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the relative populations of its different conformations at a given temperature.

Reaction Mechanism Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions. For this compound, this could involve investigating reactions such as nucleophilic substitution at the chloroethyl group.

To elucidate a reaction mechanism, chemists can calculate the structure and energy of the transition state—the highest energy point along the reaction pathway. nih.gov Transition state calculations are essential for determining the activation energy of a reaction, which governs its rate.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation traces the reaction path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental spectra for structure verification.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The chemical shifts of ¹H and ¹³C atoms in this compound can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: The vibrational frequencies corresponding to the stretching and bending of bonds in a molecule can be calculated. These frequencies can be correlated with the peaks observed in an infrared (IR) or Raman spectrum, providing a theoretical basis for the interpretation of vibrational spectra.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the wavelengths of light the molecule absorbs and its electronic structure.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. scm.comnih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally determined property.

For this compound, QSPR models could be developed to predict various physicochemical parameters such as boiling point, vapor pressure, and water solubility. This would involve calculating a wide range of molecular descriptors for a set of related compounds with known properties and then using statistical methods to build a predictive model. Such models are valuable for estimating the properties of new or untested compounds without the need for experimental measurements. scm.com

Applications in Complex Molecular Synthesis and Material Science Precursors

Role as a Key Building Block in Diverse Heterocyclic Chemistry Syntheses

The reactivity of the 1-chloroethyl substituent in 2-(1-Chloroethyl)-5-methylpyridine makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the construction of new heterocyclic rings.

Researchers have utilized this reactivity to forge new carbon-heteroatom bonds, leading to the formation of novel substituted pyridines. These derivatives can serve as key intermediates in multi-step syntheses of more complex heterocyclic systems. The presence of the methyl group at the 5-position of the pyridine (B92270) ring also influences the electronic properties and steric environment of the molecule, which can be strategically exploited in synthetic design.

Precursor for the Synthesis of Pyridine-Fused Ring Systems and Polycyclic Aromatic Compounds

The development of synthetic routes to pyridine-fused ring systems and polycyclic aromatic compounds (PACs) is of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound can serve as a strategic starting material for the construction of such fused architectures.

Through intramolecular cyclization reactions, the chloroethyl side chain can be induced to react with other functionalities on the pyridine ring or with a tethered reaction partner, leading to the formation of bicyclic and polycyclic systems. For example, Friedel-Crafts-type reactions or other carbon-carbon bond-forming strategies can be employed to annulate new rings onto the pyridine core. The resulting pyridine-fused compounds often exhibit unique photophysical and electronic properties, making them attractive targets for materials applications.

Intermediate in the Preparation of Advanced Organic Materials

The quest for novel organic materials with tailored properties for applications in electronics, optics, and nanotechnology is a driving force in modern chemistry. Functional polymers and supramolecular structures based on pyridine-containing repeating units have shown significant promise in these areas.

This compound can be utilized as a monomer or a precursor to a monomer in polymerization reactions. The chloroethyl group can be converted into a polymerizable functionality, such as a vinyl or an acetylene group, which can then undergo polymerization to yield functional polymers. The pyridine unit within the polymer backbone can impart specific properties, such as thermal stability, conductivity, and the ability to coordinate with metal ions.

In the realm of supramolecular chemistry, the pyridine nitrogen atom of this compound and its derivatives can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, to direct the self-assembly of complex, well-defined supramolecular structures.

Synthesis of Ligands for Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The design and synthesis of new ligands are central to the advancement of coordination chemistry and catalysis. Pyridine-based ligands have played a pivotal role in the development of a vast number of metal complexes that are active in a wide range of catalytic transformations.

The 1-chloroethyl group of this compound provides a convenient handle for the introduction of various donor atoms, allowing for the synthesis of a diverse library of chelating ligands. For instance, reaction with primary or secondary amines can lead to the formation of bidentate N,N'-ligands. Similarly, reaction with phosphines or thiols can yield N,P- and N,S-ligands, respectively.

These newly synthesized ligands can then be coordinated to a variety of metal centers to generate novel coordination complexes. The electronic and steric properties of these complexes can be fine-tuned by modifying the substituents on the pyridine ring and the nature of the donor atoms. The resulting metal complexes can be screened for their catalytic activity in a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations, in both homogeneous and heterogeneous settings.

Advanced Analytical Methodologies for Purity, Identification, and Quantification in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation of 2-(1-Chloroethyl)-5-methylpyridine

Chromatography is the cornerstone of separation science and is indispensable for assessing the purity of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer high-resolution separation of the main compound from potential impurities, starting materials, and byproducts.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Capillary GC provides high-resolution separations, making it ideal for separating complex mixtures of substituted pyridines. nih.gov The choice of stationary phase and detector is critical for achieving optimal separation and sensitivity.

Commonly used stationary phases include non-polar phases like DB-5 (5% phenyl-methylpolysiloxane) and polar phases. nih.gov The selection depends on the specific impurity profile of the sample. For detection, a Flame Ionization Detector (FID) is widely used due to its high sensitivity for organic compounds and a wide linear range. cdc.gov For enhanced selectivity, especially for a chlorinated compound, an Electron Capture Detector (ECD) can be employed.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Instrument | Gas Chromatograph | Suitable for volatile and semi-volatile compounds. cdc.gov |

| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film) | Provides high resolution for separating isomers and related impurities. nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert gases used as the mobile phase. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Initial Temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID offers general-purpose, sensitive detection of organic analytes. cdc.gov MS provides structural information for identification. nih.gov |

| Detector Temperature | 300 °C (FID) | Prevents condensation of analytes in the detector. |

For compounds that may be thermally labile or have low volatility, High-Performance Liquid Chromatography (HPLC) is the preferred method. Pyridine (B92270) derivatives are often analyzed using reversed-phase HPLC. researchgate.net This technique separates compounds based on their hydrophobicity.

The most common stationary phase is a C18 (octadecylsilyl) bonded silica gel. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with acidic modifiers to improve peak shape for basic compounds like pyridines. helixchrom.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which provides quantitative data and UV spectral information that can aid in peak identification.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | Ideal for non-volatile or thermally labile compounds. researchgate.net |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides excellent separation for a wide range of organic molecules based on polarity. sielc.com |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile (Gradient Elution) | Acidified mobile phase improves peak shape for basic analytes like pyridines. helixchrom.com A gradient ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | Diode Array Detector (DAD) | Allows for quantification at a specific wavelength and provides UV spectra for peak purity analysis. |

| Detection Wavelength | ~260 nm | Based on the UV absorbance maximum of the pyridine ring system. |

Advanced Hyphenated Techniques for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are essential for the comprehensive analysis of trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for identifying and quantifying volatile and semi-volatile impurities in this compound. nih.govmdpi.com The gas chromatograph separates the individual components of the sample mixture, which are then introduced into the mass spectrometer. The MS detector provides mass information for each component, allowing for structural elucidation and definitive identification by comparing the obtained mass spectra with library databases. thermofisher.com This method is particularly sensitive for impurity profiling, capable of detecting and identifying byproducts from the synthesis or degradation products. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for analyzing non-volatile or thermally unstable impurities. rsc.orgkuleuven.be The HPLC system separates the compounds, which are then ionized (commonly using electrospray ionization, ESI) and analyzed by a tandem mass spectrometer (e.g., a triple quadrupole). This technique is highly specific, as it can be set to monitor for a particular parent-to-daughter ion transition for the target analyte and its potential impurities, significantly reducing matrix interference and allowing for very low detection limits. nih.govspringernature.com

| Technique | Ionization Mode | Typical Application | Key Advantages |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Identification of volatile synthesis byproducts (e.g., isomers, incompletely chlorinated species). | Provides reproducible mass spectra for library matching; high sensitivity. mdpi.comthermofisher.com |

| LC-MS/MS | Electrospray Ionization (ESI), Positive Mode | Quantification of trace-level, non-volatile degradation products or polar impurities. | High selectivity and sensitivity; suitable for complex matrices. kuleuven.benih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Chloroethyl)-5-methylpyridine, and how can reaction efficiency be quantified?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 5-methylpyridine derivatives using chlorinating agents like phthalyl chloride. A reported method achieves 85% yield by reacting 3-methylpyridine-N-oxide with phthalyl chloride in dichloromethane and triethylamine, producing 2-chloro-5-methylpyridine (84%) and 2-chloro-3-methylpyridine (16%) as a by-product. Efficiency is quantified via GC-MS or HPLC to assess purity and regioselectivity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl and chloroethyl groups) via chemical shifts and coupling patterns.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₈H₉ClN, MW: 155.62 g/mol) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve 3D conformation, bond angles, and intermolecular interactions. Reference PubChem data for validation .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition. Avoid contact with strong oxidizers, which may generate toxic gases (e.g., HCl, NOₓ) .

- PPE : Use nitrile gloves, fume hoods, and eye protection. For spills, neutralize with sodium bicarbonate and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can regioselectivity challenges in the chlorination of 5-methylpyridine derivatives be mitigated?

- Methodological Answer : Regioselectivity depends on the directing groups and reaction conditions. For example, using N-oxide intermediates directs chlorination to the 2-position. Computational modeling (DFT) predicts electron density distribution to optimize site-specific reactivity. Experimental validation via kinetic studies (e.g., monitoring by-product ratios via LC-MS) is recommended .

Q. What strategies resolve contradictions in biological activity data for halogenated pyridine derivatives?

- Methodological Answer : Discrepancies in pharmacological assays (e.g., receptor binding vs. cellular toxicity) may arise from impurity profiles or solvent effects. Implement:

- HPLC-Purified Batches : ≥99% purity for dose-response studies.

- Metabolic Stability Assays : Use liver microsomes to identify degradation products interfering with activity. Cross-reference with structural analogs (e.g., 3-(Chloromethyl)-5-phenylpyridine) to isolate substituent-specific effects .

Q. How can computational tools predict the compound’s applicability in drug discovery or materials science?

- Methodological Answer :

- Molecular Docking : Screen against GPCRs (e.g., metabotropic glutamate receptors) using AutoDock Vina to prioritize in vitro testing.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity in polymer synthesis (e.g., charge-transfer complexes). Validate predictions with experimental UV-Vis and cyclic voltammetry .

Data Contradiction & Optimization

Q. Why do catalytic cross-coupling reactions involving this compound exhibit low yields (<40%), and how can efficiency be improved?

- Methodological Answer : Low yields in cross-electrophile couplings (e.g., with bicyclic alcohols) may stem from steric hindrance or catalyst poisoning. Optimize by:

- Precatalyst Screening : Test Pd/XPhos or Ni/imidazoline complexes for enhanced turnover.

- Solvent Optimization : Replace hexanes with polar aprotic solvents (e.g., DMF) to stabilize intermediates. A reported protocol increased yield from 35% to 60% using basic alumina filtration .

Q. How should researchers address discrepancies in reported decomposition temperatures or stability profiles?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to isolate oxidative vs. thermal degradation pathways. Compare with structurally related compounds (e.g., 2-Chloro-5-(chloromethyl)pyridine) to identify substituent-dependent stability trends .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.